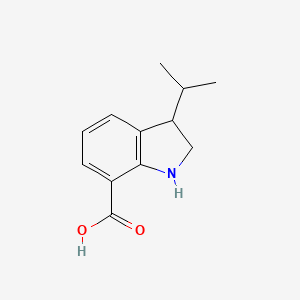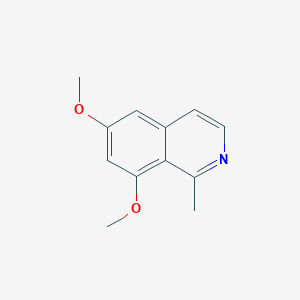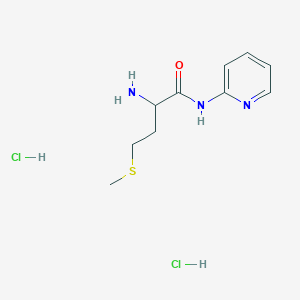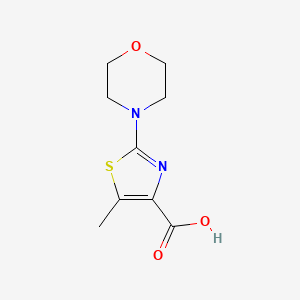
4-Ethoxypiperidine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxypiperidine-1-sulfonyl chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is used as an intermediate in organic synthesis and has applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxypiperidine-1-sulfonyl chloride typically involves the reaction of 4-ethoxypiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
4-Ethoxypiperidine+Chlorosulfonic Acid→4-Ethoxypiperidine-1-sulfonyl chloride+HCl
The reaction is usually performed at low temperatures to prevent side reactions and decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxypiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Oxidation Reactions: Oxidation of the ethoxy group can lead to the formation of aldehyde or carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
4-Ethoxypiperidine-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethoxypiperidine-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxypiperidine-1-sulfonyl chloride
- 4-Propoxypiperidine-1-sulfonyl chloride
- 4-Butoxypiperidine-1-sulfonyl chloride
Uniqueness
4-Ethoxypiperidine-1-sulfonyl chloride is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. Compared to its analogs, the ethoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H14ClNO3S |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
4-ethoxypiperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H14ClNO3S/c1-2-12-7-3-5-9(6-4-7)13(8,10)11/h7H,2-6H2,1H3 |
InChI Key |
BPFVLNMFCZSWNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCN(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15260377.png)


![2-[1-(Aminomethyl)cycloheptyl]propan-2-ol](/img/structure/B15260403.png)
![2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15260404.png)



![4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B15260424.png)
